![molecular formula C28H37N3O2S B4321893 5-[2-(1-adamantyl)ethyl]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4321893.png)
5-[2-(1-adamantyl)ethyl]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Overview
Description
3-[2-(1-adamantyl)ethyl]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an adamantyl group, a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core, and various substituents
Preparation Methods
The synthesis of 3-[2-(1-adamantyl)ethyl]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the adamantyl group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst.
Substitution reactions: Various substituents, such as the butyl and methoxymethyl groups, are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[2-(1-adamantyl)ethyl]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-[2-(1-adamantyl)ethyl]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[2-(1-adamantyl)ethyl]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[2-(1-adamantyl)ethyl]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be compared with similar compounds, such as:
Adamantyl-substituted pyrimidines: These compounds share the adamantyl group but differ in the core structure and substituents.
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the core structure but differ in the substituents attached to the core.
Properties
IUPAC Name |
5-[2-(1-adamantyl)ethyl]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O2S/c1-4-5-6-22-30-24-23-21(16-33-3)9-17(2)29-26(23)34-25(24)27(32)31(22)8-7-28-13-18-10-19(14-28)12-20(11-18)15-28/h9,18-20H,4-8,10-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUHLMJHPPAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1CCC34CC5CC(C3)CC(C5)C4)SC6=NC(=CC(=C26)COC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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